Methyl Palmitate-d3 is a deuterated form of methyl palmitate, which is the methyl ester of palmitic acid. This compound is notable in both scientific research and industrial applications due to its unique isotopic labeling. Methyl palmitate itself is a fatty acid methyl ester derived from palmitic acid, a common saturated fatty acid found in various natural sources.
Methyl Palmitate-d3 can be sourced from the transesterification of palmitic acid with methanol in the presence of a catalyst, typically using deuterated methanol to introduce deuterium atoms into the structure. This compound is utilized in various fields, including biochemistry and analytical chemistry, particularly for studies involving metabolic pathways and lipid metabolism.
Methyl Palmitate-d3 belongs to the class of organic compounds known as fatty acid esters. It is classified under:
The synthesis of Methyl Palmitate-d3 typically involves the following methods:
The molecular structure of Methyl Palmitate-d3 can be represented as follows:
Methyl Palmitate-d3 can participate in various chemical reactions, including:
For example, during transesterification with glycerol, methyl palmitate can yield glycerides:
The mechanism by which Methyl Palmitate-d3 functions primarily relates to its role in metabolic studies:
Research indicates that labeled fatty acids can provide insights into lipid metabolism, energy production, and cellular signaling pathways.
Methyl Palmitate-d3 has several applications, particularly in research:
Deuterated fatty acid esters like Methyl Palmitate-d3 have revolutionized the quantitative investigation of lipid fluxes, providing critical insights into dysregulated metabolic pathways underlying prevalent diseases. Their application spans several key areas:
Adipose Tissue Lipolysis and Hepatic Fatty Acid Uptake: Methyl Palmitate-d3, often hydrolyzed in vivo to palmitic acid-d3, enables precise quantification of free fatty acid (FFA) appearance rates (Ra) in plasma originating from adipose tissue lipolysis. Intravenous administration of palmitate-d3 tracers followed by frequent blood sampling and gas chromatography-mass spectrometry (GC-MS) analysis of tracer-to-tracee ratios (TTR) allows calculation of whole-body lipolysis rates using Steele's equations for non-steady-state conditions [3]. Furthermore, combining systemic tracer infusion with hepatic vein catheterization and blood sampling permits direct measurement of hepatic fractional fatty acid uptake and utilization, critical parameters in metabolic dysfunction-associated steatotic liver disease (MASLD) pathogenesis [3] [5].
Lipoprotein Metabolism and VLDL-TG Secretion: Methyl Palmitate-d3 serves as a precursor tracer for investigating hepatic very-low-density lipoprotein triglyceride (VLDL-TG) secretion. Following administration, the deuterated palmitate is incorporated into the hepatic triglyceride pool. The subsequent appearance of deuterium-labeled triglycerides within newly secreted VLDL particles in the bloodstream is monitored over time. By analyzing the enrichment kinetics of deuterated TG in isolated VLDL fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can calculate the hepatic VLDL-TG secretion rate, a process often dysregulated in insulin resistance and hypertriglyceridemia [3]. This approach revealed significantly elevated VLDL-TG secretion rates in obese individuals with MASLD compared to healthy controls [5].
Tissue-Specific Fatty Acid Oxidation: The ultimate metabolic fate of fatty acids is mitochondrial β-oxidation, producing CO₂ and water. Administering Methyl Palmitate-d3 (or its hydrolyzed FFA form) allows quantification of whole-body and tissue-specific fatty acid oxidation. This is achieved by monitoring the enrichment of deuterium in the body water pool (after equilibration) or, more directly, by measuring the production of deuterium-labeled CO₂ (¹³CO₂ or C¹⁸O₂ depending on the tracer) in breath samples using isotope ratio mass spectrometry (IRMS) [2] [3]. Studies employing such techniques have demonstrated reduced whole-body fatty acid oxidative capacity in obesity and type 2 diabetes. For instance, tracer studies demonstrated a 20-30% reduction in palmitate oxidation rates in obese subjects with MASLD compared to lean controls under fasting conditions [5].
Gastrointestinal Lipid Absorption and Chylomicron Kinetics: While less common than intravenous use for systemic metabolism, orally administered Methyl Palmitate-d3 can trace dietary lipid absorption and chylomicron metabolism. Its incorporation into lymphatically transported chylomicrons allows researchers to track the efficiency of lipid uptake, the kinetics of chylomicron appearance in circulation, and subsequent clearance. This application is vital for understanding malabsorption syndromes and postprandial lipid metabolism disorders. The deuterium label provides a clear signature differentiating dietary-derived lipids from endogenous sources during complex postprandial metabolic studies [3].
Table 2: Key Metabolic Pathways Quantifiable Using Methyl Palmitate-d3 Tracers
Metabolic Pathway | Tracer Form | Primary Sample Matrix | Key Measurable Parameter |
---|---|---|---|
Adipose Tissue Lipolysis | Palmitic Acid-d3 (IV) | Plasma (FFA fraction) | Rate of Appearance (Ra) of FFA |
Hepatic VLDL-TG Secretion | Palmitic Acid-d3 (IV) | Plasma (VLDL-TG) | VLDL-TG Secretion Rate |
Whole-Body Fatty Acid Oxidation | Palmitic Acid-d3 (IV) | Breath CO₂ / Body Water | Total Palmitate Oxidation Rate |
Hepatic Fatty Acid Uptake | Palmitic Acid-d3 (IV) | Paired Arterial-Hepatic Venous Blood | Hepatic Fractional Extraction, Net Uptake |
Dietary Lipid Absorption | Methyl Palmitate-d3 (Oral) | Plasma (Chylomicron-TG), Lymph | Chylomicron-TG Appearance, Absorption Efficiency |
The incorporation of stable deuterium isotopes, as exemplified by Methyl Palmitate-d3, provides unparalleled advantages for dissecting complex pharmacokinetic behaviors and molecular mechanisms in lipid metabolism and beyond:
Enabling Physiologically Based Pharmacokinetic (PBPK) Modeling: Deuterated tracers like Methyl Palmitate-d3 are indispensable for developing and validating sophisticated PBPK models for lipids and lipid-soluble compounds. By providing definitive data on absorption rates, distribution volumes between plasma and adipose tissue (a major reservoir for lipophilic compounds), intercompartmental transfer rates, and elimination kinetics, deuterium labeling allows researchers to construct highly predictive models. The PBPK model for vitamin D₃ and its metabolites, which incorporated deuterated vitamin D tracers and accounted for dynamic adipose partitioning, exemplifies this power [4]. Such models accurately predicted metabolite time courses during deficiency, replenishment, and sufficiency states, demonstrating the critical role of adipose tissue dynamics in vitamin D pharmacokinetics. Similar principles apply to modeling the disposition of lipophilic drugs and environmental toxins. Methyl Palmitate-d3 can directly inform the adipose distribution kinetics of fatty acid-based therapeutics or prodrugs.
Overcoming Limitations of Traditional Substrate-Specific Tracers: Traditional stable isotope tracer studies require intravenous infusions, are typically confined to highly controlled laboratory settings lasting only hours, and necessitate different tracers for each distinct substrate class (e.g., glucose, fatty acids, amino acids). Methyl Palmitate-d3, particularly when combined with novel global tracers like deuterium oxide (D₂O, "heavy water"), offers significant flexibility. D₂O orally administered rapidly equilibrates with total body water (~1-2 hours in humans), creating a homogeneous labeling precursor pool with a long half-life (~9-11 days). Deuterium from body water is incorporated into C-H bonds during the de novo synthesis of fatty acids (like palmitate), proteins, DNA, and other biomolecules [2]. This allows simultaneous, long-term (weeks to months) assessment of multiple metabolic processes, including the de novo lipogenesis (DNL) contribution to newly synthesized palmitate incorporated into various lipid pools (phospholipids, triglycerides, cholesteryl esters) in tissues like liver and muscle, relevant to understanding MASLD and insulin resistance. While Methyl Palmitate-d3 directly traces preformed palmitate metabolism, D₂O traces the synthesis of new palmitate molecules. Using both approaches provides a comprehensive picture of palmitate pool dynamics.
Elucidating Molecular Mechanisms in Metabolic Diseases: Methyl Palmitate-d3 is instrumental in uncovering the mechanistic basis of metabolic dysfunctions. By tracing lipid fluxes with high precision, it helps identify rate-limiting steps and enzymatic alterations in disease states. For example, tracer studies revealed that impaired adipose tissue storage of dietary fatty acids, leading to ectopic deposition in liver and muscle, is a key defect linking obesity to insulin resistance and MASLD [5]. Furthermore, integrating Methyl Palmitate-d3 tracing with metabolomics (comprehensive profiling of small molecule metabolites) in MASLD research has identified distinct lipidomic hallmarks. These include elevated saturated fatty acids (like palmitate), reduced phosphatidylcholines, and altered acylcarnitine profiles indicative of incomplete fatty acid oxidation [5]. This combined tracer-metabolomics approach pinpointed specific enzymatic bottlenecks in mitochondrial β-oxidation and phospholipid remodeling pathways in the liver during MASLD progression to steatohepatitis (MASH).
Quantifying Enzyme Activities and Regulation In Vivo: The kinetics of Methyl Palmitate-d3 metabolism in vivo serve as a functional readout of key enzyme activities. The rate of label incorporation into complex lipids reflects the activity of acyltransferases (e.g., DGAT, GPAT). Conversely, the rate of labeled CO₂ production reflects mitochondrial β-oxidation enzyme fluxes. By perturbing the system (e.g., administering hormones, drugs, or inducing genetic modifications) and monitoring changes in Methyl Palmitate-d3 metabolic kinetics, researchers can quantify the in vivo regulation and contribution of specific enzymes or pathways under physiological and pathological conditions. This is particularly valuable for assessing the efficacy and mechanism of action of novel therapeutics targeting lipid metabolism, such as acetyl-CoA carboxylase (ACC) inhibitors or diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors.
Considerations and Mitigating Isotope Effects: While deuterium labeling is minimally perturbing, a kinetic isotope effect (KIE) exists where bonds involving deuterium (C-D) break slower than those involving hydrogen (C-H). The KIE is most relevant for metabolic steps directly involving cleavage of the C-D bond at the labeled site. For Methyl Palmitate-d3, the CD₃ label is relatively inert to metabolic cleavage compared to labels on the fatty acid chain alpha or beta carbons, which might undergo exchange or be involved in oxidation reactions. The strategic placement on the methyl ester minimizes significant KIEs. However, potential minor effects on enzymatic hydrolysis rates (e.g., by carboxyl esterases) compared to non-deuterated methyl palmitate must be considered and controlled for in quantitative interpretations. Studies comparing tracers with different label positions help quantify and account for such effects [3]. Generally, the metabolic behavior of Methyl Palmitate-d3/CD₃ is considered highly representative of the natural compound.
Table 3: Comparison of Tracer Techniques Using Methyl Palmitate-d3 vs. Deuterium Oxide (D₂O)
Characteristic | Methyl Palmitate-d3 (Substrate-Specific) | Deuterium Oxide (D₂O, Global Tracer) |
---|---|---|
Administration | Intravenous or Oral | Oral (or IV) |
Tracer Specificity | Preformed Palmitate Metabolism | De novo Synthesis (DNL, MPS, etc.) |
Study Duration | Hours (Acute) | Weeks to Months (Chronic) |
Experimental Setting | Controlled Lab | Free-Living ("Real World") |
Metabolic Processes Measured Simultaneously | Primarily Palmitate Metabolism | Protein synthesis, Lipid synthesis, DNA synthesis, Glycogen turnover |
Invasiveness | Requires frequent blood sampling, potential tissue biopsies | Minimal; requires saliva/urine (body water) and infrequent blood/tissue samples |
Key Insight Provided | Direct tracing of exogenous/endogenous palmitate fluxes | Long-term turnover rates of tissue components, contribution of synthesis to pools |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2